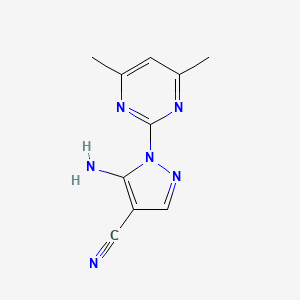

5-Amino-1-(4,6-Dimethylpyrimidin-2-yl)-1H-pyrazol-4-carbonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and agrochemicals. The presence of amino and nitrile functional groups in its structure makes it a versatile intermediate for various chemical reactions.

Wissenschaftliche Forschungsanwendungen

5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, anticancer, and anti-inflammatory properties.

Agrochemicals: The compound is explored for its potential use in the development of herbicides and insecticides.

Biological Studies: It has been studied for its cytotoxic effects against certain cancer cell lines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles in the presence of a catalyst such as p-toluenesulfonic acid . This solvent-free method involves grinding the reactants together, which facilitates a quick and efficient synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the solvent-free synthesis approach mentioned above can be scaled up for industrial applications. The use of p-toluenesulfonic acid as a catalyst is advantageous due to its availability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Substitution Reactions: Common reagents include acetic anhydride and trifluoroacetic anhydride, which can convert the amino group into acetamide and trifluoroacetamide derivatives.

Oxidation and Reduction:

Major Products Formed

Acetamide and Trifluoroacetamide Derivatives: These are formed when the amino group reacts with acetic anhydride and trifluoroacetic anhydride, respectively.

Wirkmechanismus

The exact mechanism of action of 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, some pyrazole derivatives are known to inhibit p38α kinase, which plays a role in inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-methylphenyl)-5-aminopyrazole: Known for its antagonistic activity against the Neuropeptide Y receptor type 5.

5-amino-4-(3-methoxyphenyl)-3-thiomethyl-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: Exhibits potent GABA inhibition with selectivity towards insect receptors.

Uniqueness

5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is unique due to its specific structural features, such as the combination of a pyrazole ring with a pyrimidine moiety and the presence of both amino and nitrile groups

Biologische Aktivität

5-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile (CAS Number: 56898-44-3) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and inflammation.

Chemical Structure and Properties

The molecular formula of 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is C₁₀H₁₀N₆, with a molecular weight of 214.23 g/mol. The compound features a pyrazole ring substituted with an amino group and a pyrimidine moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₆ |

| Molecular Weight | 214.23 g/mol |

| CAS Number | 56898-44-3 |

| MDL Number | MFCD02690816 |

| Hazard Classification | Irritant |

Biological Activity

The biological activity of 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile has been investigated in various studies, revealing its potential as an anticancer and anti-inflammatory agent.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it has shown promising results against HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively . The compound's mechanism of action appears to involve the inhibition of specific kinases associated with cancer proliferation.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | Inhibition Percentage (%) |

|---|---|

| HepG2 | 54.25 |

| HeLa | 38.44 |

| NCI-H520 | IC50 = 19 nM |

| SNU-16 | IC50 = 59 nM |

| KATO III | IC50 = 73 nM |

Anti-inflammatory Activity

5-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile also exhibits anti-inflammatory properties. It has been reported to inhibit the release of pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure of the compound plays a critical role in its biological activity. Modifications at different positions on the pyrazole ring can significantly alter its efficacy against various biological targets. For instance, substituents on the nitrogen atoms or the carbon chain can enhance or diminish activity against specific kinases involved in cancer progression .

Case Study 1: FGFR Inhibition

A series of derivatives based on the pyrazole structure were synthesized and evaluated for their ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. One compound from this series demonstrated nanomolar activities against FGFR1 and FGFR2 mutants, showcasing the potential for developing targeted therapies based on this scaffold .

Case Study 2: Cytotoxicity Profile

In another study focusing on cytotoxicity, compounds derived from 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile were tested against both cancerous and normal cell lines. The results indicated selective toxicity towards cancer cells while sparing normal fibroblasts, highlighting its therapeutic potential with reduced side effects .

Eigenschaften

IUPAC Name |

5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6/c1-6-3-7(2)15-10(14-6)16-9(12)8(4-11)5-13-16/h3,5H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQKULDQYMETRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=C(C=N2)C#N)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368054 |

Source

|

| Record name | 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56898-44-3 |

Source

|

| Record name | 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.